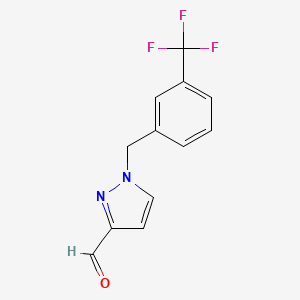![molecular formula C20H30O4 B14764655 4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate CAS No. 7484-24-4](/img/structure/B14764655.png)
4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate is a complex organic compound with the molecular formula C20H30O4. It is characterized by its unique structure, which includes a chromene ring system fused with an indene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions, followed by acetylation to introduce the acetate group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4a,6a-Dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydroindeno[5,4-f]chromen-7-yl acetate
- Methyl (4aR,4bS,6aS,9aS,9bS)-4a,6a-dimethyl-2-oxohexadecahydroindeno[5,4-f]chromene-7-carboxylate
Uniqueness
4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate is unique due to its specific structural features and the presence of the acetate group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propriétés
Numéro CAS |
7484-24-4 |
|---|---|
Formule moléculaire |
C20H30O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,5a,8,9,9b,10,11-dodecahydro-1H-indeno[5,4-f]chromen-1-yl) acetate |
InChI |
InChI=1S/C20H30O4/c1-12(21)23-16-7-5-14-13-4-6-17-20(3,11-9-18(22)24-17)15(13)8-10-19(14,16)2/h13-17H,4-11H2,1-3H3 |
Clé InChI |
RTUBLLIENXGPSS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)O4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


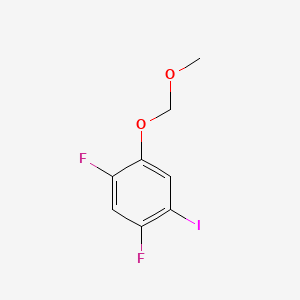

![carbanide;1-[2-(4,5,6,7-tetrahydroinden-3a-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(4+)](/img/structure/B14764587.png)

![5'-Bromo-2'-fluoro-3'-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14764595.png)
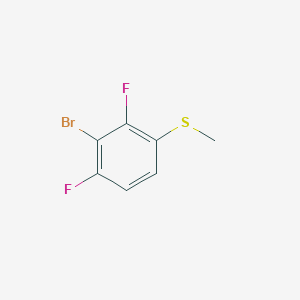
![1-(cyclopropylmethyl)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14764611.png)

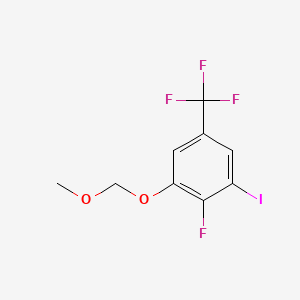
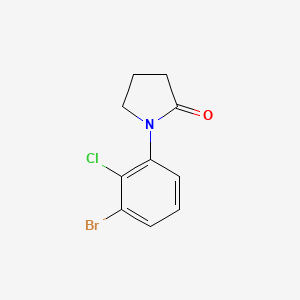
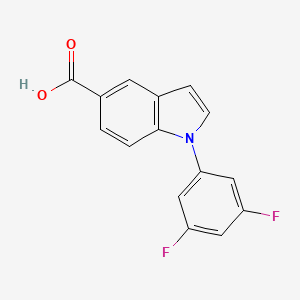
![(2S)-2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B14764640.png)
